molecular formula C10H6Br2N2 B1416709 2',6-Dibromo-3,4'-bipyridine CAS No. 942206-16-8

2',6-Dibromo-3,4'-bipyridine

Cat. No.: B1416709
CAS No.: 942206-16-8
M. Wt: 313.98 g/mol
InChI Key: LGVJILYMUFZGLC-UHFFFAOYSA-N
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Description

2’,6-Dibromo-3,4’-bipyridine is a chemical compound with the molecular formula C10H6Br2N2 . It’s a derivative of bipyridine, which is a type of heterocyclic compound . Bipyridines are commonly used as ligands in coordination chemistry .


Synthesis Analysis

The synthesis of bipyridine derivatives, including 2’,6-Dibromo-3,4’-bipyridine, often involves the coupling of pyridyl moieties . A modular synthesis approach has been described for non-centrosymmetric, dipolar 4,4’-bipyridines bearing 2,6- and 3,5-functionalized pyridyl moieties at the peripheries .


Molecular Structure Analysis

The molecular structure of 2’,6-Dibromo-3,4’-bipyridine can be analyzed using various techniques such as X-ray diffraction . The exposed location of the N atoms in bipyridine facilitates the accommodation of bigger carboxylic acids and leads to higher conformational flexibility compared to other bipyridines .


Chemical Reactions Analysis

Bipyridines, including 2’,6-Dibromo-3,4’-bipyridine, are often used as ligands in coordination chemistry . They can form complexes with various metal ions, playing crucial roles in developing our understanding of the thermodynamics and kinetics of complexation of metal ions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2’,6-Dibromo-3,4’-bipyridine can be predicted using computational approaches . For instance, its molecular weight is approximately 313.98 g/mol .

Scientific Research Applications

  • Synthesis of Macromolecular and Supramolecular Structures :

    • 6,6'-Dibromo-4,4'-di(hexoxymethyl)-2,2'-bipyridine, a derivative of 2',6-Dibromo-3,4'-bipyridine, is used as a building block for macromolecular and supramolecular applications. It's an efficient synthetic precursor for both ligand design and macro- or supramolecular applications, providing solubilizing groups necessary for these applications (Amb & Rasmussen, 2006).
  • Development of Metal Complexes :

    • This compound is used in the synthesis of metal complexes. For instance, the reaction of 6,6′-dibromo-2,2′-bipyridine with ammonia produces 6,6′-diamino-2,2′-bipyridine, which forms complexes with various metals like Cu(II), Ni(II), Co(II), and Zn(II). These complexes have applications in coordination chemistry (Kishii, Araki, & Shiraishi, 1984).
  • Applications in Coordination Chemistry and Materials Science :

    • 4,4'-Dibromo-2,2'-bipyridine is notably efficient in selective bromine-substitution under palladium-catalysis, making it valuable for preparing conjugated pyridine and 2,2'-bipyridine building blocks for coordination chemistry and materials science (Garcia-Lago et al., 2008).
  • Creation of Luminescent Materials :

    • Bipyridine periodic mesoporous organosilicas (BPy-PMOs) grafted with lanthanide-diketonate complex, which use 2,2'-bipyridine, are employed as ratiometric temperature sensors. This application is significant in the development of thermochromic materials for biomedical thermometric applications (Kaczmarek et al., 2020).
  • Use in Dye-Sensitized Solar Cells :

    • Copper(I) complexes of 6,6'-disubstituted 2,2'-bipyridine dicarboxylic acids, derivatives of this compound, have been prepared for use in copper-based dye-sensitized solar cells (DSCs). This application highlights its role in renewable energy technology (Constable et al., 2009).

Mechanism of Action

Target of Action

2’,6-Dibromo-3,4’-bipyridine is a type of bipyridine compound . Bipyridine compounds are known to act as ligands, forming complexes with various metal ions . The primary targets of 2’,6-Dibromo-3,4’-bipyridine are likely to be these metal ions, which play crucial roles in various biochemical processes.

Mode of Action

The mode of action of 2’,6-Dibromo-3,4’-bipyridine involves its interaction with its target metal ions. As a ligand, it can bind to these ions, forming stable complexes . This interaction can result in changes to the biochemical properties of the metal ions, potentially influencing their roles in various biochemical processes.

Biochemical Pathways

The specific biochemical pathways affected by 2’,6-Dibromo-3,4’-bipyridine would depend on the specific metal ions it targets. For example, if it targets metal ions involved in enzymatic reactions, it could influence the activity of these enzymes and thus affect the associated biochemical pathways . .

Result of Action

The molecular and cellular effects of 2’,6-Dibromo-3,4’-bipyridine’s action would depend on its specific targets and the biochemical pathways it affects. For example, if it targets metal ions involved in enzymatic reactions, it could influence the activity of these enzymes, potentially leading to changes at the molecular and cellular levels . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2’,6-Dibromo-3,4’-bipyridine. For example, factors such as pH, temperature, and the presence of other chemical species could influence the compound’s ability to bind to its targets and form stable complexes . .

Safety and Hazards

As with any chemical compound, it’s important to handle 2’,6-Dibromo-3,4’-bipyridine with care. While specific safety and hazard information for this compound isn’t readily available, similar compounds like 6,6’-Dibromo-3,3’bipyridine have been classified as Acute Tox. 3 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 .

Future Directions

The future directions for the study and application of 2’,6-Dibromo-3,4’-bipyridine could involve further exploration of its use as a ligand in coordination chemistry . Additionally, its potential for forming non-centrosymmetric supramolecular assemblies due to the difference in the binding energy of the pyridyl nitrogen atoms could be explored .

Biochemical Analysis

Biochemical Properties

2’,6-Dibromo-3,4’-bipyridine plays a significant role in biochemical reactions, particularly in the field of proteomics research. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been used as a reagent in the synthesis of benzodifuran-based ruthenium dyes, which show high efficiency in energy conversion when used in thin-film dye-sensitized solar cells . The interactions of 2’,6-Dibromo-3,4’-bipyridine with these biomolecules are primarily based on its ability to form stable complexes, thereby modulating the activity of the enzymes and proteins involved.

Cellular Effects

2’,6-Dibromo-3,4’-bipyridine has been shown to affect various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, in proteomics research, it has been observed to alter the expression of certain genes and proteins, leading to changes in cellular metabolism and function

Molecular Mechanism

The molecular mechanism of 2’,6-Dibromo-3,4’-bipyridine involves its ability to bind to specific biomolecules, thereby modulating their activity. This compound can act as an enzyme inhibitor or activator, depending on the context of its use. For instance, it has been found to inhibit certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity . Additionally, 2’,6-Dibromo-3,4’-bipyridine can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2’,6-Dibromo-3,4’-bipyridine have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2’,6-Dibromo-3,4’-bipyridine remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular function, highlighting the importance of understanding its temporal effects.

Dosage Effects in Animal Models

The effects of 2’,6-Dibromo-3,4’-bipyridine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression without causing significant toxicity . At higher doses, 2’,6-Dibromo-3,4’-bipyridine can induce toxic or adverse effects, including cellular damage and disruption of normal cellular processes. These dosage-dependent effects are crucial for determining the safe and effective use of this compound in various applications.

Metabolic Pathways

2’,6-Dibromo-3,4’-bipyridine is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in these pathways . For example, the compound can inhibit or activate enzymes responsible for the synthesis and degradation of specific metabolites, leading to changes in their concentrations and overall metabolic balance.

Transport and Distribution

The transport and distribution of 2’,6-Dibromo-3,4’-bipyridine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms of 2’,6-Dibromo-3,4’-bipyridine is essential for elucidating its effects on cellular function and its potential therapeutic applications.

Subcellular Localization

2’,6-Dibromo-3,4’-bipyridine exhibits specific subcellular localization, which is critical for its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This subcellular localization influences the compound’s interactions with biomolecules and its overall biochemical effects, making it an important factor to consider in its study and application.

Properties

IUPAC Name

2-bromo-4-(6-bromopyridin-3-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Br2N2/c11-9-2-1-8(6-14-9)7-3-4-13-10(12)5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGVJILYMUFZGLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C2=CC(=NC=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10654755
Record name 2',6-Dibromo-3,4'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942206-16-8
Record name 2',6-Dibromo-3,4'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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